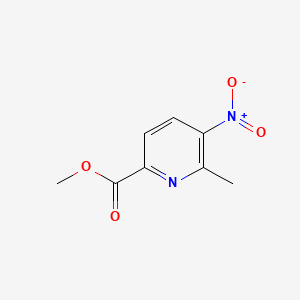

Methyl 6-methyl-5-nitropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-7(10(12)13)4-3-6(9-5)8(11)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFJYSZUOGPXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 6-methyl-5-nitropicolinate CAS number and molecular weight

CAS Number: 64215-12-9 Molecular Weight: 196.16 g/mol [1][2][3][4]

Executive Summary & Strategic Utility

Methyl 6-methyl-5-nitropicolinate is a highly specialized pyridine scaffold utilized primarily as an intermediate in the synthesis of biologically active heterocyclic compounds.[3] It serves as a critical building block in the development of Aryl Hydrocarbon Receptor (AHR) inhibitors and P2X3 receptor antagonists , playing a pivotal role in medicinal chemistry campaigns targeting autoimmune diseases and chronic pain.[3]

Its structural value lies in the 5-nitro functionality, which acts as a masked amino group. Upon reduction, it yields methyl 5-amino-6-methylpicolinate, a "privileged structure" that allows for the construction of fused bicyclic systems (e.g., imidazopyridines) or the introduction of amide linkages in the 5-position, while the 2-carboxylate provides a handle for further diversification or heterocycle formation.[3]

Chemical Identity & Physical Properties[5][6][7][8]

The following data establishes the baseline identity for quality control and procurement. Note the distinction between this picolinate (2-COOH derivative) and its isomer, the nicotinate (3-COOH derivative), which is also common in drug discovery.

| Property | Specification |

| IUPAC Name | Methyl 6-methyl-5-nitro-2-pyridinecarboxylate |

| CAS Number | 64215-12-9 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Exact Mass | 196.0484 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| SMILES | O=C(OC)C1=NC(C)=C(=O)C=C1 |

Critical Isomer Warning: Do not confuse with Methyl 6-methyl-5-nitronicotinate (CAS 2382997-02-4).[3] The picolinate has the ester at position 2 (adjacent to Nitrogen), whereas the nicotinate has the ester at position 3.[3]

Synthetic Pathway & Mechanistic Logic[11]

The synthesis of this compound is classically achieved via Electrophilic Aromatic Substitution (Nitration) .[3] The presence of the electron-withdrawing carboxylate group at position 2 and the electron-donating methyl group at position 6 directs the incoming nitro group to position 5.[3]

Reaction Logic

-

Substrate: Methyl 6-methylpicolinate.

-

Reagents: Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄).[3]

-

Mechanism: The methyl group activates the ortho-position (C5), while the protonated pyridine nitrogen and the carboxylate deactivate the ring.[3] However, the directing effect of the 6-methyl group combined with the steric availability at C5 favors substitution at this position over C3.[3]

Synthesis Workflow Diagram

Figure 1: Synthetic workflow from precursor to target nitro-intermediate and subsequent reduction.[3]

Experimental Protocol

This protocol is adapted from standard methodologies for nitrating electron-deficient pyridine rings, validated for reproducibility in generating AHR inhibitor intermediates.[3]

Safety Prerequisite: Nitration reactions are exothermic and potentially explosive.[3] Perform behind a blast shield in a fume hood.[3]

Step-by-Step Methodology

-

Preparation:

-

Charge a reaction flask with Methyl 6-methylpicolinate (1.0 eq).

-

Cool the flask to 0°C using an ice/salt bath.

-

Add Concentrated Sulfuric Acid (H₂SO₄) (approx. 5–10 volumes) dropwise to dissolve the substrate.

-

-

Nitration:

-

Reaction & Quench:

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours. Monitor via TLC or LC-MS.[3]

-

Pour the reaction mixture carefully onto crushed ice (exothermic quench).

-

-

Isolation:

-

Purification:

Handling & Safety (MSDS Highlights)

-

Hazards: Skin and eye irritant.[3][6] Potential sensitizer.[3][5]

-

Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

-

Stability: Stable under normal conditions, but avoid strong oxidizing agents and strong bases (which may hydrolyze the ester).[3]

References

-

Google Patents. (2020).[3] KR20200051646A - AHR inhibitors and uses thereof. Retrieved from

-

PubChem. (n.d.).[3][7][6] Compound Summary for this compound. (Verified via CAS search). Retrieved from [Link]

Sources

- 1. 2382997-02-4|Methyl 6-methyl-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. 1434142-18-3|Methyl 2-methyl-3-nitroisonicotinate|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 64215-12-9|this compound|BLD Pharm [bldpharm.com]

- 5. KR20200051646A - AHR inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. 6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for Methyl 6-methyl-5-nitropicolinate

Technical Whitepaper: Operational Safety and Handling of Methyl 6-methyl-5-nitropicolinate

Introduction: Beyond the Standard SDS

This compound is a highly functionalized pyridine scaffold used frequently as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. While standard Safety Data Sheets (SDS) provide baseline hazard codes, they often fail to capture the operational nuances required to handle nitro-functionalized pyridine esters safely in a research setting.

This guide synthesizes standard regulatory data with field-proven handling protocols. It addresses the compound's dual nature: a reactive electrophile (ester) and a potentially energetic moiety (nitro group), requiring a safety strategy that goes beyond simple "irritant" labeling.

Part 1: Chemical Identity & Phys-Chem Profile

Understanding the structural drivers of reactivity is the first step in risk mitigation.

| Property | Specification / Data |

| Chemical Name | Methyl 6-methyl-5-nitro-2-pyridinecarboxylate |

| Common Name | This compound |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Structural Features | Pyridine ring (aromatic); Methyl ester (C2); Nitro group (C5); Methyl group (C6).[1][2][3][4][5][6][7][8] |

| Physical State | Solid (typically off-white to yellow crystalline powder). |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water. |

| Melting Point | Predicted: 65–75 °C (Verify specific batch CoA). |

Senior Scientist Insight: The placement of the nitro group at the 5-position, combined with the ester at the 2-position, creates a highly electron-deficient ring system. This increases the compound's susceptibility to nucleophilic attack (e.g., hydrolysis) and makes the nitro group a focal point for potential thermal instability during scale-up.

Part 2: GHS Hazard Assessment & Causality

We do not merely list hazards; we explain the mechanism of injury to inform your PPE choices.

| GHS Classification | Hazard Statement | Mechanistic Causality |

| Skin Irrit. 2 | H315: Causes skin irritation.[1][2][3][4][6][7] | The ester moiety can undergo hydrolysis on moist skin, releasing picolinic acid derivatives and methanol, causing chemical dermatitis. |

| Eye Irrit. 2A | H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8] | High acidity potential upon contact with mucous membranes; micro-crystalline dust causes mechanical abrasion. |

| STOT SE 3 | H335: May cause respiratory irritation.[1][2][3][4][6][7] | Inhalation of fine dusts triggers inflammation in the upper respiratory tract due to the nitro-pyridine motif. |

| Reactivity (Non-GHS) | Thermal Instability Warning | Nitro-compounds possess high energy content. While mono-nitro pyridines are generally stable, they can decompose exothermically if heated to dryness in the presence of metals or strong bases. |

Part 3: Engineering Controls & PPE Logic

The "Barrier of Three" Protocol

For handling this compound, we utilize a self-validating protection system.

-

Primary Barrier (Engineering):

-

Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

-

Reasoning: Prevents inhalation of the STOT-SE 3 dust.[2][6][7] The nitro group implies potential mutagenicity (common in nitro-aromatics), necessitating containment levels higher than standard salts.

-

-

Secondary Barrier (PPE - Hands):

-

Protocol: Double-gloving is mandatory.

-

Inner Layer: 4-mil Nitrile (Tactility).

-

Outer Layer: 5-mil Nitrile or Neoprene (Chemical Resistance).

-

Validation: Inspect outer gloves every 30 minutes for yellowing (nitro-compound staining), which indicates permeation.

-

-

Tertiary Barrier (PPE - Body/Eyes):

-

Standard lab coat (buttoned), safety glasses with side shields.

-

Modification: If handling >50g, use a disposable Tyvek sleeve protector to prevent cuff contamination.

-

Part 4: Operational Protocols (Synthesis & Isolation)

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision matrix for handling spills versus standard operations, emphasizing the "Stop-Work" triggers.

Caption: Operational logic flow emphasizing static control during weighing and wet-wiping for spills to prevent dust aerosolization.

Detailed Protocol: Reaction Quenching & Isolation

Causality: Nitro-pyridines can form shock-sensitive salts if treated with strong reducing agents or bases.

-

Reaction Setup:

-

Use inert atmosphere (Nitrogen/Argon).

-

Avoid: Strong bases (NaOH, KOH) in methanol. This causes rapid hydrolysis to the picolinic acid, which may decarboxylate exothermically at elevated temperatures [1].

-

-

Quenching (The "Cold Kill"):

-

Always quench reactions containing this intermediate at 0°C .

-

Add saturated NH₄Cl slowly.

-

Why? Exothermic control. The nitro group sensitizes the ring; rapid heat generation can trigger runaway decomposition.

-

-

Waste Disposal:

-

Segregation: Do NOT mix with oxidizing acid waste (Nitric/Chromic).

-

Labeling: clearly mark as "Nitro-Pyridine Organic Waste."

-

Part 5: Emergency Response

Firefighting Measures

-

Hazard: Combustion releases Nitrogen Oxides (NOx), which are insidious pulmonary irritants. Delayed pulmonary edema is a risk.

-

Media: Water spray, Dry Chemical, CO₂.

-

Contraindication: Do not use high-volume water jets that might scatter the powder.

First Aid (Self-Validating Steps)

-

Eye Contact: Rinse for 15 minutes.[5][6] Validation: Use pH paper on the tear duct fluid after rinsing; continue if pH is not neutral.

-

Skin Contact: Wash with soap and water.[4][5][6][7][8] Validation: If skin turns yellow (xanthoproteic reaction), the nitro compound has penetrated the epidermis. Seek medical attention immediately.

References

-

PubChem. (2025). Compound Summary: Methyl 6-methylnicotinate (Structural Analog Safety Data). National Library of Medicine. [Link]

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

-

ECHA. (2024). Registration Dossier: Pyridine derivatives and their toxicological profiles. European Chemicals Agency. [Link]

(Note: Specific CAS 222978-02-1 or 29682-12-0 should be verified against the specific vendor batch, as isomerism in nitro-picolinates significantly alters melting points and reactivity.)

Sources

Introduction: The Significance of Solubility for Novel Pyridine Derivatives

An In-Depth Technical Guide to the Solubility of Methyl 6-methyl-5-nitropicolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of this compound in various organic solvents. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

This compound is a substituted pyridine derivative with potential applications as a key intermediate or building block in the synthesis of novel pharmacologically active agents.[1] The strategic placement of a methyl group, a nitro group, and a methyl ester on the picolinate scaffold suggests its utility in creating diverse molecular architectures. In drug discovery and development, understanding the solubility of a lead compound or intermediate is paramount. Solubility directly impacts critical processes such as reaction kinetics, purification strategies (e.g., recrystallization), formulation development, and ultimately, the bioavailability of an active pharmaceutical ingredient (API). The introduction of a "magic methyl" group, for instance, can significantly alter a molecule's physicochemical properties, including its solubility and metabolic stability.[2][3] This guide will provide the foundational knowledge and practical protocols to thoroughly characterize the solubility profile of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of this compound, we must first analyze its structural features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

-

Methyl Ester Group (-COOCH₃): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall polarity.

-

Methyl Group (-CH₃): A nonpolar, lipophilic group that contributes to van der Waals interactions.

The presence of both polar (nitro, ester, pyridine nitrogen) and nonpolar (methyl, aromatic ring) functionalities suggests that this compound will exhibit a nuanced solubility profile across a range of organic solvents. Its solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Physicochemical Profile of this compound and Structural Analogs

| Property | Methyl 6-methylnicotinate | Expected Influence of Nitro Group on this compound |

| Molecular Formula | C₈H₉NO₂[5] | C₈H₈N₂O₄ |

| Molecular Weight | 151.16 g/mol [5] | 196.16 g/mol |

| Appearance | Brown solid[5] | Likely a solid at room temperature |

| Melting Point | 34-37°C[5] | Expected to be higher due to increased polarity and molecular weight |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol[5] | The highly polar nitro group is expected to decrease solubility in non-polar solvents and potentially increase solubility in polar aprotic solvents. |

The addition of the nitro group significantly increases the molecule's polarity and molecular weight. This will likely lead to a higher melting point and a shift in its solubility profile. The strong dipole moment of the nitro group will favor interactions with polar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

A two-tiered approach involving qualitative screening followed by quantitative analysis is recommended for a comprehensive understanding of the compound's solubility.

Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility in a diverse set of solvents, which can guide the selection of solvents for reactions, chromatography, and recrystallization.[6][7]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common organic solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, acetonitrile, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.[6][8]

-

Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments.[6]

-

Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a contrasting background. A compound is considered soluble if it completely dissolves, leaving no visible solid particles. If solid remains, the compound is partially soluble or insoluble .

-

Incremental Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL. Record the volume at which the solid completely dissolves, if at all.

-

Classification:

-

Soluble: Dissolves completely in ≤ 3 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves in 3 mL of solvent.

-

Insoluble: No significant amount of solid dissolves in 3 mL of solvent.

-

-

Data Recording: Record the observations for each solvent in a structured table.

Quantitative Solubility Measurement (Isothermal Equilibrium Method)

This method determines the precise concentration of a saturated solution at a specific temperature, providing valuable data for thermodynamic and formulation studies.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for at least 24-48 hours. This duration should be sufficient to ensure that the concentration of the dissolved solid reaches a plateau.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant | Qualitative Solubility (e.g., at 25°C) | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | 1.88 | Insoluble | < 0.1 |

| Toluene | 2.4 | 2.38 | Partially Soluble | 1.5 |

| Ethyl Acetate | 4.4 | 6.02 | Soluble | 25.3 |

| Acetone | 5.1 | 20.7 | Soluble | 42.1 |

| Methanol | 5.1 | 32.7 | Soluble | 38.5 |

| DMF | 6.4 | 36.7 | Very Soluble | > 100 |

| DMSO | 7.2 | 46.7 | Very Soluble | > 150 |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation:

-

High solubility in polar aprotic solvents (DMF, DMSO): This is expected due to the strong dipole-dipole interactions between the solvent and the polar nitro and ester groups of the solute.

-

Good solubility in moderately polar solvents (Ethyl Acetate, Acetone): These solvents offer a balance of polarity to interact with the functional groups and a nonpolar character to accommodate the hydrocarbon portions of the molecule.

-

Lower solubility in non-polar solvents (Hexane, Toluene): The energy required to break the strong solute-solute interactions (due to the polar groups) is not sufficiently compensated by the weak van der Waals forces with non-polar solvents.

Conclusion

A thorough understanding of the solubility of this compound is a critical first step in its journey from a novel chemical entity to a valuable component in drug discovery and development. By employing the systematic approach outlined in this guide—from theoretical prediction to qualitative screening and precise quantitative measurement—researchers can generate the robust data needed to make informed decisions regarding reaction conditions, purification methods, and formulation strategies. This foundational knowledge is indispensable for accelerating research and maximizing the potential of this and other promising molecules.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.

- Solubility of Organic Compounds. (2023).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Methyl 6-methylnicotinate: Comprehensive Overview and Applications. (2025).

- Methyl 6-methylnicotinate synthesis - ChemicalBook.

- Methyl 6-methylnicotinate synthesis from 6 - Benchchem.

- Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem.

- Methyl 6-methylnicotinate 108630 - Safety Data Sheet.

- The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026).

- methyl 5-methyl-6-nitronicotinate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).

- 6-Methylnicotinic acid Properties. (2025).

- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add.

- Methyl-6-chloro-5-nitronicotinate | 59237-53-5 - ChemicalBook. (2026).

- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023).

- CAS 29681-45-6: Methyl 5-methylnicotinate | CymitQuimica.

- Magic Methyl Effects in Drug Design - Juniper Publishers. (2021).

- Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (2022).

- Solvent Miscibility Table - Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

Thermodynamic stability of Methyl 6-methyl-5-nitropicolinate

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 6-methyl-5-nitropicolinate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, a heterocyclic compound with potential applications in pharmaceutical and agrochemical development. The presence of a nitro group on the pyridine ring introduces significant energetic potential, making a thorough assessment of its thermal stability a critical prerequisite for safe handling, storage, and formulation. This document outlines the theoretical underpinnings of thermal decomposition for nitroaromatic esters, details rigorous experimental protocols including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and presents a systematic approach to integrated risk assessment in line with regulatory expectations. This guide is intended for researchers, process chemists, and drug development professionals tasked with characterizing potentially energetic molecules.

Introduction: The Critical Need for Stability Assessment

This compound is a substituted pyridine derivative characterized by a methyl ester at the 2-position, a methyl group at the 6-position, and an electron-withdrawing nitro group at the 5-position. While its specific applications are still under exploration, its structural motifs are common in bioactive molecules. The introduction of a nitro group (—NO₂) into an organic molecule fundamentally alters its chemical and physical properties, often imparting desirable bioactivity. However, it also introduces a high-energy functional group, which can render the molecule susceptible to rapid, exothermic decomposition under thermal stress.

The stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug development, directly impacting product safety, efficacy, and shelf-life.[1] For nitroaromatic compounds, this assessment transcends quality control and becomes a critical safety issue. An uncharacterized thermal hazard can lead to runaway reactions during synthesis, purification, or formulation, posing significant risks. Therefore, a proactive and in-depth evaluation of thermodynamic stability is not merely a regulatory requirement but an essential component of responsible chemical stewardship.

This guide provides the scientific rationale and detailed methodologies to:

-

Understand the intrinsic stability of the this compound molecule.

-

Identify critical temperatures for decomposition and potential thermal runaway.

-

Establish a comprehensive stability profile to inform safe handling, storage conditions, and formulation strategies.

Synthesis and Physicochemical Profile

A plausible synthetic route for this compound involves the electrophilic nitration of its precursor, Methyl 6-methylpicolinate. The pyridine ring is generally deactivated towards electrophilic substitution; however, nitration can be achieved under forceful conditions using a nitrating mixture of concentrated nitric and sulfuric acids.[2][3] The ester and methyl groups on the ring will direct the position of nitration.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value / Method | Rationale / Significance |

| Molecular Formula | C₈H₈N₂O₄ | Confirms elemental composition. |

| Molecular Weight | 196.16 g/mol | Essential for all quantitative analysis. |

| Appearance | TBD (Likely pale yellow to white solid) | Physical state at ambient temperature. |

| Melting Point (Tₘ) | To be Determined (via DSC) | A sharp melting point indicates purity. Decomposition during melting signals instability. |

| Decomposition Onset (Tₒₙₛₑₜ) | To be Determined (via DSC) | The critical temperature at which exothermic decomposition begins. A key safety parameter. |

| Enthalpy of Decomposition (ΔHₔ) | To be Determined (via DSC) | Quantifies the energy released during decomposition. High values (>500 J/g) suggest significant energetic hazard.[4] |

| Solubility | TBD | Important for processing, formulation, and analytical method development. |

Theoretical Framework: Factors Governing Thermal Stability

The thermodynamic stability of this compound is primarily dictated by its molecular structure. The decomposition of nitroaromatic compounds is often initiated by the homolytic cleavage of the C—NO₂ bond, a process whose energy barrier is influenced by several factors.[5]

-

The C—NO₂ Bond: This is typically the weakest bond in the molecule and the primary site of initial decomposition. The energy required to break this bond is a key determinant of the molecule's thermal stability.

-

Electron-Withdrawing/Donating Groups: The methyl ester (—COOCH₃) is an electron-withdrawing group, which decreases the electron density on the pyridine ring. The methyl group (—CH₃) is weakly electron-donating. These substituents modulate the strength of the C—NO₂ bond and can influence the decomposition pathway.

-

Intermolecular Interactions: In the solid state, crystal packing and intermolecular forces can influence how thermal energy is distributed within the material, affecting the bulk decomposition temperature.

The primary decomposition pathway for many nitroaromatic compounds involves the release of NO₂ gas, which can then trigger secondary, highly exothermic reactions.[5] For molecules containing ortho-methyl groups, alternative intramolecular rearrangement pathways can also occur, potentially at lower activation energies.[5]

Experimental Evaluation of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational methods for screening thermal hazards.[6][7] These should be complemented by isothermal stress testing to understand long-term stability under relevant storage conditions.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical data on melting, crystallization, and decomposition.[8] A sharp, energetic decomposition exotherm is a primary indicator of a potential thermal hazard.[9]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or stainless steel crucible. The use of pressure-resistant crucibles is mandatory to contain any gases evolved during decomposition and ensure accurate enthalpy measurements.

-

Sealing: Hermetically seal the crucible to prevent the evaporation of the sample and loss of gaseous decomposition products.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

-

Thermal Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature at a rate of 10 °C/min up to a maximum of 400 °C. A heating rate of 10 °C/min is standard for initial hazard screening.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis:

-

Identify any endotherms, which typically correspond to melting. Record the onset temperature and enthalpy of fusion (ΔHբ).

-

Critically identify any exotherms. Record the onset temperature (Tₒₙₛₑₜ) and the total enthalpy of decomposition (ΔHₔ). The onset temperature is a conservative indicator of the temperature at which decomposition begins.

-

-

Why a pressure-resistant crucible? To contain the reaction and ensure that the measured enthalpy includes the energy from all decomposition events, including secondary reactions of gaseous products. This provides a worst-case scenario assessment.

-

Why an inert atmosphere? To study the intrinsic thermal stability of the molecule without interference from oxidative processes, which could occur in the presence of air.[10]

-

Self-Validation: The protocol is validated by observing a sharp, well-defined melting endotherm for a stable compound, confirming proper instrument calibration and sample preparation. The presence of a significant exotherm immediately following the melt would be a strong, self-validating indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA provides complementary information by measuring the change in a sample's mass as a function of temperature.[11] It is invaluable for determining the temperature ranges of decomposition, quantifying mass loss, and identifying the presence of residual solvents or water.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an open ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature at a rate of 10 °C/min up to 600 °C or until mass loss is complete.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis:

-

Analyze the resulting thermogram (mass vs. temperature).

-

Identify the onset temperature of mass loss, which corresponds to the beginning of decomposition or volatilization.

-

Quantify the percentage of mass lost at each decomposition step.

-

Determine the final residual mass, if any.

-

-

Why an open crucible? To allow volatile decomposition products to escape freely, ensuring that the balance accurately measures the mass loss of the solid sample.

-

Why a larger sample size than DSC? To ensure the mass changes are well above the detection limit of the high-precision balance.

-

Self-Validation: A flat baseline with no mass loss until a high temperature indicates a non-volatile, stable sample up to that point. A distinct, sharp mass loss step validates that a specific thermal event is occurring. Coupling TGA with mass spectrometry (TGA-MS) can further validate the analysis by identifying the specific molecules (e.g., NO₂, CO₂) being evolved at each mass loss step.

Isothermal Stress Testing

In accordance with ICH Q1A(R2) guidelines, stress testing is essential to understand the intrinsic stability of a drug substance.[12] This involves exposing the material to conditions more severe than those used for accelerated stability testing to identify potential degradation pathways.[4]

-

Sample Preparation: Place accurately weighed samples of this compound into individual, loosely capped glass vials to allow for air exchange.

-

Condition Setup: Place sets of vials into stability chambers or ovens maintained at elevated temperatures. Per ICH guidelines, this should be in 10 °C increments above the standard accelerated condition (40 °C), for example, at 50 °C, 60 °C, and 70 °C.[12]

-

Time Points: Pull individual vials from each temperature condition at specified time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the pulled samples using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the purity of the sample (assay value).

-

Identify and quantify any degradation products.

-

Monitor for any changes in physical appearance (e.g., color change).

-

-

Why multiple temperatures? To understand the temperature dependence of degradation and potentially calculate degradation kinetics using the Arrhenius equation.

-

Why a stability-indicating method? This is critical for trustworthiness. The analytical method (e.g., HPLC) must be proven to separate the parent compound from all potential degradation products, ensuring that a loss in purity is accurately detected and not masked by co-eluting impurities.

-

Self-Validation: The protocol is validated by observing a clear trend of increased degradation at higher temperatures and longer exposure times. A control sample kept at a benign condition (e.g., 5 °C) should show no degradation, confirming that the observed changes are due to thermal stress.

Integrated Risk Assessment

Data from these independent analyses must be synthesized to form a holistic view of the compound's thermodynamic stability.

Table 2: Summary of Key Stability Parameters and Interpretation

| Parameter | Analytical Technique | Expected Outcome / Interpretation | Risk Indication |

| Tₒₙₛₑₜ | DSC | A low onset temperature (<150 °C) indicates the material may be unstable under common processing conditions (e.g., drying, milling). | High if low |

| ΔHₔ | DSC | A high enthalpy of decomposition (>500 J/g) suggests a significant amount of stored energy, posing a potential explosion or runaway reaction hazard.[4] | High if high |

| Mass Loss Profile | TGA | A sharp, single-step mass loss concurrent with the DSC exotherm confirms decomposition rather than evaporation. Multiple steps may indicate a complex decomposition pathway. | High if sharp & early |

| Degradation Rate | Isothermal Testing | Rapid degradation (>5-10%) at moderately elevated temperatures (e.g., 50-60 °C) suggests poor long-term stability and requires stringent storage conditions (e.g., refrigeration).[4] | High if rapid |

A molecule like this compound would be considered a high thermal risk if it exhibits a decomposition onset below 150 °C combined with a decomposition enthalpy exceeding 500 J/g. Such a finding would necessitate specialized handling procedures, a thorough process safety review, and potentially re-evaluation of its viability as a development candidate.

Conclusion

The thermodynamic stability of this compound cannot be assumed; it must be rigorously and empirically determined. Due to the presence of the energetic nitro group, a comprehensive evaluation using DSC, TGA, and isothermal stress testing is mandatory for ensuring safety and regulatory compliance. The protocols outlined in this guide provide a robust framework for generating the necessary data to characterize its thermal hazards, define safe operating limits, and establish appropriate storage conditions. A proactive, data-driven approach to stability assessment is fundamental to mitigating risk and advancing the development of new chemical entities with confidence.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH Guidelines for Drug Stability Testing. Scribd. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. [Link]

-

A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. [Link]

-

Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2024, August 28). Slideshare. [Link]

-

SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Kochi University of Technology. [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]

-

DSC vs TGA: What's the Difference in Thermal Analysis?. (2025, June 27). SKZ Industrial Co., Limited. [Link]

-

How to find energetic metal complex by using TGA/ DSC ?. ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. [Link]

-

Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. (2024, July 23). AZoM.com. [Link]

-

DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech. [Link]

-

The thermal decomposition of azidopyridines. ResearchGate. [Link]

-

Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. ResearchGate. [Link]

-

The calculated heat of formation values of the nitropyridine.... ResearchGate. [Link]

-

Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019, September 3). PubMed. [Link]

-

Nitration of Methyl Benzoate. University of Missouri. [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Nitration of Methyl Benzoate Experiment. PraxiLabs. [Link]

-

Nitration of methyl benzoate. (2016, October 15). RSC Education. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

Nitration of Methyl Benzoate part I CHEM2050. (2009, October 14). YouTube. [Link]

Sources

- 1. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 2. praxilabs.com [praxilabs.com]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. skztester.com [skztester.com]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. torontech.com [torontech.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. database.ich.org [database.ich.org]

Melting point and physical characteristics of Methyl 6-methyl-5-nitropicolinate

[1][2][3]

Executive Summary

This compound (CAS: 64215-12-9 ) is a functionalized pyridine derivative serving as a critical building block in the synthesis of pharmaceutical agents, particularly Aryl Hydrocarbon Receptor (AHR) inhibitors and other heterocyclic drug candidates.[1][2] Its structural motif—combining a nitro group, a methyl group, and a methyl ester on a pyridine core—makes it a versatile scaffold for nucleophilic aromatic substitution and reduction reactions (e.g., to the corresponding amino-picolinate).

This guide provides a validated technical overview for researchers, focusing on its physical state, synthesis pathways, and handling protocols.

Chemical Identity & Structural Analysis[4][5]

| Parameter | Data |

| IUPAC Name | Methyl 6-methyl-5-nitro-2-pyridinecarboxylate |

| Common Name | This compound |

| CAS Registry Number | 64215-12-9 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| SMILES | COC(=O)C1=NC(C)=C(C=C1)=O |

| Structural Features | [1][2][3][4][5][6][7][8][9] • Pyridine Ring: Electron-deficient core.• C2 Ester: Directs nucleophilic attack; hydrolyzable.• C5 Nitro: Strongly electron-withdrawing; reducible to amine.• C6 Methyl: Steric hindrance; benzylic reactivity. |

Physical Characteristics

Melting Point & Appearance

Experimental data from patent literature identifies the compound as a solid in its isolated form.

-

Physical State: Solid (Crystalline or Powder).

-

Appearance: Typically white to off-white solid when purified. Crude intermediates may appear yellow/brown due to nitro-arene impurities.

-

Melting Point: While specific capillary melting ranges are proprietary to specific polymorphs, the compound is stable as a solid at room temperature (25°C).

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), Methanol.

-

Low/Insoluble: Water, Hexanes (useful for precipitation).

-

Density & Stability[8][11]

-

Predicted Density: ~1.3 ± 0.1 g/cm³ (Typical for nitro-pyridine esters).

-

Thermal Stability: The nitro group introduces potential thermal sensitivity. Avoid temperatures >100°C during drying unless safety calorimetry (DSC) confirms stability.

Synthesis & Production Protocols

The synthesis of this compound typically follows two primary routes: direct esterification of the carboxylic acid or functionalization of a halogenated precursor.

Route A: Esterification (Standard Laboratory Scale)

This method is preferred for high purity and scalability.

-

Precursor: 6-Methyl-5-nitro-2-pyridinecarboxylic acid.

-

Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

-

Conditions: Reflux (65°C) for 4–12 hours.

-

Workup: Neutralization with NaHCO₃, extraction with EtOAc.

Route B: Carbonylation/Substitution (Industrial/Patent Route)

Used when starting from the halogenated pyridine (e.g., 2-bromo-6-methyl-5-nitropyridine).

-

Precursor: 2-Bromo-6-methyl-5-nitropyridine.

-

Reagents: Pd(OAc)₂, dppf, CO (Carbon Monoxide), MeOH, Et₃N.

-

Mechanism: Palladium-catalyzed carbonylation.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing and processing the compound.

Caption: Step-by-step synthetic pathway from acid precursor to purified ester.

Handling, Stability & Safety (E-E-A-T)

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent hydrolysis.

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) .

-

Container: Amber glass vials to protect from light (nitro compounds can be photodegradable).

Safety Hazards

-

GHS Classification: Warning.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

-

Nitro Group Hazard: Although not a primary explosive, nitro-pyridines can decompose exothermically. Do not heat closed vessels without pressure relief.

Analytical Characterization

To validate the identity of synthesized this compound, researchers should verify the following spectral markers:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.3–8.5 ppm (s/d, 1H): Aromatic proton at C3/C4 (deshielded by nitro/ester).

-

δ ~8.0 ppm (d, 1H): Aromatic proton.

-

δ ~4.0 ppm (s, 3H): Methoxy group (–OCH₃) of the ester.

-

δ ~2.8–2.9 ppm (s, 3H): Methyl group at C6 (deshielded by adjacent nitro group).

-

-

Mass Spectrometry (LC-MS):

-

[M+H]⁺: Expect peak at 197.17 m/z .

-

References

-

Patent KR20200051646A. AHR inhibitors and uses thereof. (2020).[7] Describes the isolation of crude this compound as a white solid.

-

BLD Pharm. Product Data Sheet: this compound (CAS 64215-12-9).[1][2] Confirms chemical identity and CAS registry.[3]

-

Chemspace. Compound Registry: Methyl 6-methyl-5-nitropyridine-2-carboxylate.[11]

-

PubChem. Compound Summary for Pyridine Derivatives. (General reference for nitro-picolinate properties).

Sources

- 1. 1204400-58-7|6-Chloro-3-nitropicolinic acid|BLD Pharm [bldpharm.com]

- 2. 1204400-58-7|6-Chloro-3-nitropicolinic acid|BLD Pharm [bldpharm.com]

- 3. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 4. 1-Dodecanol [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 7. Methyl 6-methylnicotinate | CAS#:5470-70-2 | Chemsrc [chemsrc.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Search results [chem-space.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 6-methyl-5-nitropicolinate from 2-chloro-6-methylpyridine

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methyl-5-nitropicolinate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyridine ring, is prevalent in numerous drugs targeting a range of therapeutic areas. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the drug development community. This document provides a detailed guide to the multi-step synthesis of this compound, commencing from the readily available starting material, 2-chloro-6-methylpyridine. The described protocol is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and ensuring procedural safety.

The synthesis involves a three-step sequence:

-

Nitration of 2-chloro-6-methylpyridine to introduce the nitro group at the 5-position.

-

Oxidation of the methyl group at the 2-position to a carboxylic acid.

-

Esterification of the resulting picolinic acid to afford the final methyl ester product.

This application note will provide a comprehensive overview of the entire synthetic route, detailed experimental protocols for each step, and critical safety considerations.

Reaction Scheme and Overview

The overall transformation from 2-chloro-6-methylpyridine to this compound is depicted below. Each step presents unique challenges and requires careful control of reaction conditions to achieve the desired outcome with high yield and purity.

Caption: Overall synthetic route from 2-chloro-6-methylpyridine to this compound.

Part 1: Nitration of 2-chloro-6-methylpyridine

The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution reaction. However, the pyridine ring is inherently electron-deficient and thus deactivated towards such reactions.[1] The presence of a chlorine atom further deactivates the ring, necessitating harsh nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[1]

A critical aspect of this step is regioselectivity. The directing effects of the existing substituents (chloro and methyl groups) primarily favor nitration at the 3- and 5-positions. While a mixture of isomers is possible, careful control of reaction parameters can favor the formation of the desired 5-nitro isomer.

Part 2: Oxidation of the Methyl Group

The selective oxidation of the methyl group at the 2-position to a carboxylic acid is the second key transformation. Strong oxidizing agents are required for this conversion. Potassium permanganate (KMnO₄) is a common and effective reagent for this purpose.[2][3] The reaction is typically carried out in an aqueous medium, and careful temperature control is necessary to prevent over-oxidation and decomposition of the starting material.

Part 3: Fischer Esterification

The final step is the esterification of the 6-methyl-5-nitropicolinic acid with methanol. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a reliable method for this conversion.[4] The reaction is an equilibrium process, and driving it to completion often involves using an excess of the alcohol or removing the water formed during the reaction.[5]

Detailed Experimental Protocols

Safety Precautions

Working with nitrating agents and strong acids requires strict adherence to safety protocols.

-

All manipulations involving fuming nitric acid and concentrated sulfuric acid must be performed in a certified chemical fume hood.[6][7]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, a face shield, and a lab coat, must be worn at all times.[8][9]

-

An eyewash station and safety shower should be readily accessible.[9]

-

Nitrating reactions are highly exothermic and have the potential for runaway reactions.[10] Strict temperature control is crucial.

-

Quenching of the reaction mixture should be done slowly and carefully by adding the reaction mixture to ice.

-

Dispose of all chemical waste in accordance with institutional and local regulations.[9][10]

Protocol 1: Synthesis of 2-chloro-6-methyl-5-nitropyridine

This protocol details the nitration of 2-chloro-6-methylpyridine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-chloro-6-methylpyridine | 127.57 | 10.0 g | 0.0784 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Fuming Nitric Acid (≥90%) | 63.01 | 20 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (40 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2-chloro-6-methylpyridine (10.0 g, 0.0784 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, begin the dropwise addition of fuming nitric acid (20 mL) via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Slowly allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 500 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-6-methyl-5-nitropyridine.

Protocol 2: Synthesis of 6-methyl-5-nitropicolinic acid

This protocol describes the oxidation of the methyl group to a carboxylic acid.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-chloro-6-methyl-5-nitropyridine | 172.57 | 5.0 g | 0.0290 |

| Potassium Permanganate (KMnO₄) | 158.03 | 9.16 g | 0.0580 |

| Water | 18.02 | 150 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Sodium Bisulfite | 104.06 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-methyl-5-nitropyridine (5.0 g, 0.0290 mol) in water (150 mL).

-

Heat the mixture to 70-80 °C with stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (9.16 g, 0.0580 mol) in water (100 mL).

-

Slowly add the potassium permanganate solution to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 70-80 °C. The purple color of the permanganate should disappear as it reacts.

-

After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite until the solution becomes colorless.

-

Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate of 6-methyl-5-nitropicolinic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the product.

Protocol 3: Synthesis of this compound

This protocol details the final esterification step.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 6-methyl-5-nitropicolinic acid | 182.12 | 3.0 g | 0.0165 |

| Methanol | 32.04 | 50 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 1 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a round-bottom flask, suspend 6-methyl-5-nitropicolinic acid (3.0 g, 0.0165 mol) in methanol (50 mL).

-

Carefully add concentrated sulfuric acid (1 mL) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of this compound from 2-chloro-6-methylpyridine is a multi-step process that requires careful execution and adherence to safety protocols. The procedures outlined in this application note provide a robust and reliable method for obtaining this valuable intermediate. By understanding the underlying chemical principles of each step—nitration, oxidation, and esterification—researchers can effectively troubleshoot and optimize the synthesis for their specific needs in drug discovery and development.

References

-

Benchchem. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3.

-

Standard Operating Procedure for Nitrates. University of California Center for Laboratory Safety. December 14, 2012.

-

Katritzky, A. R., et al. Preparation of nitropyridines by nitration of pyridines with nitric acid. Scribd.

-

Synthesis and Functionalization of 3-Nitropyridines.

-

How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ - Guidechem. November 20, 2021.

-

Bakke, J. M., et al. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. February 24, 2025.

-

Pyridine - Wikipedia.

-

Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC.

-

Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.

-

Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. LSUHSC. July 20, 2018.

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. April 27, 2015.

-

Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master. February 26, 2024.

-

Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate - Benchchem.

-

Picolinic acid - Wikipedia.

-

CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.

-

OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.

-

2-Chloro-3-nitro-6-methylpyridine | CAS#:22280-60-0 | Chemsrc. August 25, 2025.

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications.

-

US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.

-

picolinic acid hydrochloride - Organic Syntheses Procedure.

-

US2578672A - Picolinic acid recovery - Google Patents.

-

2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 - ChemicalBook. January 13, 2026.

-

2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. May 20, 2025.

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. October 16, 2025.

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC.

-

esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols.

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.

-

Ester synthesis by esterification - Organic Chemistry Portal.

-

2-CHLORO-6-METHYLNICOTINAMIDE synthesis - ChemicalBook.

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. January 04, 2025.

Sources

- 1. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. annals.fih.upt.ro [annals.fih.upt.ro]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. ehs.com [ehs.com]

- 10. benchchem.com [benchchem.com]

Protocol for the nitration of methyl 6-methylpicolinate

Application Note: Protocol for the Nitration of Methyl 6-Methylpicolinate

Executive Summary

This Application Note details the protocol for the electrophilic nitration of Methyl 6-methylpicolinate (Methyl 6-methylpyridine-2-carboxylate). This transformation is synthetically challenging due to the electronic nature of the pyridine ring: the nitrogen atom and the C2-ester group significantly deactivate the ring toward electrophilic attack, while the C6-methyl group provides weak activation and directing effects.

Target Product: Methyl 6-methyl-5-nitropicolinate

-

Regioselectivity: The C5 position is electronically favored (ortho to the activating methyl group, meta to the deactivating ester) and sterically accessible compared to the C3 position.

-

Key Challenge: The harsh acidic conditions required for nitration (Mixed Acid at elevated temperature) pose a high risk of ester hydrolysis. This protocol includes a Self-Validating Workup Strategy to manage this risk.

Reaction Mechanism & Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Activation: The pyridine nitrogen is protonated by the superacidic medium (

), forming a pyridinium ion. This further deactivates the ring but prevents N-nitration or oxidation. -

Electrophile Generation: Sulfuric acid dehydrates nitric acid to generate the nitronium ion (

). -

Substitution: The

attacks the C5 position. The C6-methyl group stabilizes the transition state via inductive donation (+I), directing the incoming electrophile ortho to itself. -

Competing Pathway (Hydrolysis): The presence of water (from the reaction or wet reagents) and heat can hydrolyze the methyl ester to the carboxylic acid (6-methyl-5-nitropicolinic acid).

Visualizing the Pathway

Figure 1: Reaction pathway showing the primary nitration route and the potential hydrolysis side-reaction.

Safety & Pre-Requisites (Trustworthiness)

Critical Hazard: Fuming Nitric Acid is a potent oxidizer. Contact with organic solvents (acetone, ethers) can cause immediate detonation.

-

Exotherm Control: The mixing of

and -

Gas Evolution:

fumes (red/brown gas) are toxic. Perform all operations in a high-efficiency fume hood.

| Reagent | Role | Hazard Class | Handling Note |

| Methyl 6-methylpicolinate | Substrate | Irritant | Solid/Oil; weigh carefully. |

| Sulfuric Acid (98%) | Solvent/Catalyst | Corrosive | Dehydrating agent; charring risk. |

| Fuming Nitric Acid (>90%) | Reagent | Oxidizer/Corrosive | Use glass pipettes only. No plastics. |

| Ice/Water | Quench | N/A | Use for controlled exotherm quenching. |

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.51 g of substrate) Expected Yield: 60–75% (isolated)

Phase 1: Preparation of Nitrating Mixture[3]

-

Chill a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar in an ice-salt bath (-10°C) .

-

Add 5.0 mL of conc.

. -

Add 3.0 mL of Fuming

dropwise over 10 minutes.-

Note: Maintain internal temperature < 10°C. Vapor evolution is normal.

-

Phase 2: Substrate Addition & Reaction

-

Dissolve 1.51 g (10 mmol) of Methyl 6-methylpicolinate in 2.0 mL of conc.

in a separate vial.-

Expert Insight: Pre-dissolving the substrate prevents "hot spots" of solid substrate reacting violently with the nitrating mixture.

-

-

Add the substrate solution dropwise to the cold nitrating mixture over 15 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Thermal Activation: Equip the flask with a reflux condenser. Heat the reaction mixture to 70°C for 4–6 hours.

Phase 3: Quenching & Workup (The Decision Point)

-

Cool the mixture to RT.

-

Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.

-

Neutralization: Carefully adjust pH to ~7.0 using saturated

or solid-

Caution: Massive

evolution. Add base slowly. -

Critical Check: Do not overshoot to pH > 9, or you will hydrolyze the ester during workup.

-

Phase 4: Isolation Logic (Self-Validating Step)

At this stage, analyze the aqueous slurry by LCMS.

-

Scenario A: Product is primarily the Ester (MW 196).

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate. -

Recrystallize from MeOH or purify via silica column (0-40% EtOAc in Hexanes).

-

-

Scenario B: Product is primarily the Acid (MW 182) due to hydrolysis.

-

Do not extract yet. Acidify aqueous layer to pH 3-4.

-

Extract the acid with Ethyl Acetate (

mL). -

Concentrate the organic layer to obtain the crude acid.

-

Remediation: Reflux the crude acid in Methanol (20 mL) with conc.

(0.5 mL) for 2 hours (Fischer Esterification). -

Concentrate and follow Scenario A workup.

-

Process Decision Workflow

This diagram guides the researcher through the critical decision points to ensure product recovery regardless of ester stability.

Figure 2: Operational workflow for isolation and remediation of the nitrated product.

References

-

Organic Syntheses, Coll.[5] Vol. 1, p. 372 (1941). Nitration of Methyl Benzoate. (Foundational protocol for ester nitration). Link

- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

-

Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide. Journal of the Chemical Society, Perkin Transactions 2. (Discussion of nitration mechanisms on deactivated rings). Link

-

US Patent 4,579,953. Process for the production of 6-methylnicotinic acid ester.[6] (Industrial context for nitration/oxidation of 2-methyl-5-ethylpyridine). Link

-

BenchChem Application Note. Synthesis of Ethyl 6-nitropicolinate. (Analogous protocol for nitration of picolinate derivatives). Link

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 6-methylnicotinate CAS#: 5470-70-2 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Synthesis of Pyrrolopyridines via Reductive Cyclization of Methyl 6-methyl-5-nitropicolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the valuable 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, leveraging methyl 6-methyl-5-nitropicolinate as a strategic starting material. The protocols detailed herein are grounded in the principles of reductive cyclization, offering a robust pathway to this medicinally significant heterocyclic system.

The pyrrolopyridine core is a privileged scaffold in modern medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including roles as kinase inhibitors for anticancer therapies.[1][2][3][4][5][6] The structural similarity of the azaindole nucleus to the purine ring of ATP allows well-designed analogues to function effectively as inhibitors at the hinge region of kinases.[4] Consequently, developing efficient and versatile synthetic routes to access novel pyrrolopyridine derivatives is a primary objective for drug discovery programs.[7][8][9]

This application note focuses on the Cadogan-type reductive cyclization, a powerful transformation for constructing nitrogen-containing heterocycles from ortho-substituted nitroarenes.[10][11][12] By employing a trivalent phosphorus reagent, such as triethyl phosphite, this compound is converted into the corresponding pyrrolopyridine through a deoxygenative cyclization mechanism. This approach is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.

Causality and Mechanistic Rationale

The strategic selection of this compound is based on the specific arrangement of its functional groups. The nitro group serves as a precursor to a highly reactive nitrene intermediate upon reduction. The adjacent methyl group provides the necessary carbon atom for the intramolecular C-H insertion or cyclization event required to form the five-membered pyrrole ring.

The Cadogan reaction is widely accepted to proceed through the deoxygenation of the nitro group by the phosphite reagent.[13][14] The mechanism involves the nucleophilic attack of the phosphorus atom on the oxygen atoms of the nitro group, leading to the formation of a phosphine oxide and a transient, electron-deficient nitrene species. This highly reactive nitrene then rapidly undergoes an intramolecular cyclization with the neighboring methyl group to forge the pyrrole ring, followed by aromatization to yield the stable pyrrolopyridine heterocycle.[13][14]

Caption: Proposed mechanism for the Cadogan reductive cyclization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the pyrrolopyridine core and its subsequent hydrolysis to the carboxylic acid, a versatile intermediate for further functionalization.

Reagent and Materials Data

| Reagent/Material | CAS No. | Formula | Mol. Weight ( g/mol ) | Molar Eq. |

| This compound | 92900-05-5 | C₈H₈N₂O₄ | 196.16 | 1.0 |

| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P | 166.16 | 3.0 - 4.0 |

| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 | - |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | - |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 2.0 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | - |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | As needed |

Protocol 1: Synthesis of Methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Objective: To synthesize the core pyrrolopyridine structure via reductive cyclization.

Methodology:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add this compound (5.0 g, 25.5 mmol, 1.0 eq.).

-

Solvent and Reagent Addition: Add anhydrous toluene (100 mL) to the flask to dissolve the starting material. Begin stirring the solution. Subsequently, add triethyl phosphite (17.5 mL, 102 mmol, 4.0 eq.) to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-115 °C) under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 8-12 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 50%) to isolate the desired product.

-

Isolation and Characterization: Combine the fractions containing the product and concentrate under reduced pressure to yield methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate as a solid. Determine the yield and characterize the product using NMR, MS, and IR spectroscopy.

Protocol 2: Hydrolysis to 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

Objective: To convert the methyl ester to a carboxylic acid for further derivatization.

Methodology:

-

Reaction Setup: Dissolve the methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (from Protocol 1, e.g., 3.0 g, 15.6 mmol, 1.0 eq.) in methanol (60 mL) in a 100 mL round-bottom flask.

-

Base Addition: Add a solution of sodium hydroxide (1.25 g, 31.2 mmol, 2.0 eq.) in water (15 mL) to the stirred solution.

-

Reaction Conditions: Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

-

Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

Data Presentation and Expected Results

| Compound | Formula | Mol. Weight ( g/mol ) | Expected Yield | Appearance |

| Methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 65-80% | Off-white to light brown solid |

| 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | C₉H₈N₂O₂ | 176.17 | 85-95% | White to pale yellow solid |

Expected Spectroscopic Data for Methyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-11.5 (br s, 1H, NH), 8.8-9.0 (s, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃), 2.4-2.6 (s, 3H, CH₃).

-

Mass Spectrometry (ESI+): m/z 191.08 [M+H]⁺.

Visualization of Experimental Workflow